![molecular formula C11H7Cl2F6NO2 B4770627 N-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide](/img/structure/B4770627.png)
N-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide
Overview
Description
N-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as DCTB, and it has been used in various studies due to its unique properties. DCTB is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in many cellular processes.
Mechanism of Action
DCTB inhibits N-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide by binding to the enzyme's regulatory domain. This prevents the activation of N-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide and its subsequent downstream signaling pathways. N-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of N-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide by DCTB results in the inhibition of these processes, leading to the inhibition of cancer cell growth and the improvement of cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects:
DCTB has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DCTB has also been found to improve cognitive function in animal models of Alzheimer's disease. It has been shown to increase the levels of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning.
Advantages and Limitations for Lab Experiments
DCTB has several advantages for lab experiments. It is a potent inhibitor of N-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide, making it a useful tool for studying the enzyme's role in various cellular processes. DCTB is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DCTB has some limitations for lab experiments. It is not very selective for N-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide, and it can inhibit other enzymes that have a similar structure to N-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide. This can lead to off-target effects and limit its use in certain experiments.
Future Directions
There are several future directions for the study of DCTB. One potential direction is the development of DCTB-based cancer therapies. DCTB has been shown to inhibit the growth of cancer cells, and further research could lead to the development of more effective cancer treatments. Another potential direction is the study of DCTB in other neurological disorders, such as Parkinson's disease and schizophrenia. N-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been implicated in the regulation of these disorders, and DCTB could be a potential treatment option. Finally, further research could be done to improve the selectivity of DCTB for N-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide, which would increase its usefulness as a research tool.
Scientific Research Applications
DCTB has been extensively used in scientific research due to its inhibitory effect on N-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide. N-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. DCTB has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. It has also been used in the study of Alzheimer's disease, as N-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide is involved in the regulation of memory and learning. DCTB has been found to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2F6NO2/c12-6-2-1-5(3-7(6)13)20-8(21)4-9(22,10(14,15)16)11(17,18)19/h1-3,22H,4H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKJUDPAICUZRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC(C(F)(F)F)(C(F)(F)F)O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2F6NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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